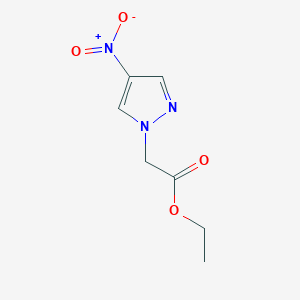

Acétate d'éthyle (4-nitro-1H-pyrazol-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Applications De Recherche Scientifique

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then nitrated to introduce the nitro group at the 4-position . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of ethyl (4-nitro-1H-pyrazol-1-yl)acetate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Cyclization: Various organic solvents and catalysts depending on the desired product.

Major Products Formed:

Reduction: Ethyl (4-amino-1H-pyrazol-1-yl)acetate.

Hydrolysis: 4-nitro-1H-pyrazol-1-ylacetic acid.

Cyclization: Various fused heterocyclic compounds.

Mécanisme D'action

The mechanism of action of ethyl (4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparaison Avec Des Composés Similaires

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives:

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with additional methyl groups, which can influence its reactivity and biological activity.

Ethyl (4-amino-1H-pyrazol-1-yl)acetate: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate: The chloro group can participate in different types of chemical reactions, such as nucleophilic substitution.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrazole derivatives in scientific research and industry.

Activité Biologique

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate features a pyrazole ring substituted with a nitro group and an ethyl acetate moiety. Its molecular formula is C8H10N3O4. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that interact with various cellular components, influencing biological processes.

The primary mechanism of action involves the reduction of the nitro group, which leads to the formation of reactive nitrogen species. These intermediates can interact with cellular macromolecules, such as proteins and nucleic acids, potentially altering their functions. Additionally, the pyrazole ring can engage in hydrogen bonding and other interactions with enzymes and receptors, thereby modulating their activities.

Antimicrobial Activity

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | 0.01 - 0.05 |

| Candida albicans | 0.02 - 0.1 |

Anti-inflammatory Properties

Research indicates that ethyl (4-nitro-1H-pyrazol-1-yl)acetate may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Antibacterial Studies : In vitro testing revealed that derivatives of ethyl (4-nitro-1H-pyrazol-1-yl)acetate exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced efficacy compared to the parent compound .

- Prodrug Development : Research into prodrugs derived from ethyl (4-nitro-1H-pyrazol-1-yl)acetate indicated improved bioavailability and targeted delivery systems for gastrointestinal applications .

- Cancer Research : A study explored its effects on cancer cells, demonstrating that certain pyrazole derivatives could inhibit tumor growth through modulation of specific signaling pathways .

Comparison with Similar Compounds

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives regarding their structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | Methyl groups enhance lipophilicity | Increased membrane permeability |

| Ethyl (4-amino-1H-pyrazol-1-yl)acetate | Amino group alters reactivity | Potential for different therapeutic applications |

| Ethyl (4-chloro-1H-pyrazol-1-yl)acetate | Chlorine substitution affects electrophilicity | Different biological activity due to chlorine's electronegativity |

Propriétés

IUPAC Name |

ethyl 2-(4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFHGLUBFLYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349911 |

Source

|

| Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39753-81-6 |

Source

|

| Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.